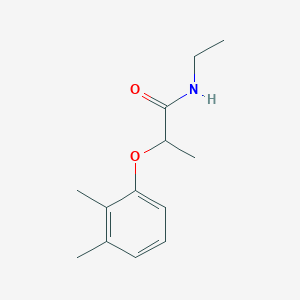
1-(benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine is a chemical compound that is widely used in scientific research. It is a pyrrolidine derivative that has been synthesized using various methods. This compound has gained attention in recent years due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
作用机制
The mechanism of action of 1-(benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine depends on its specific target. In general, this compound acts as an inhibitor of enzymes and receptors by binding to their active sites and blocking their catalytic activity. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and are implicated in cancer and other diseases. By inhibiting HDACs, 1-(benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine depend on its specific target and concentration. In general, this compound can modulate various cellular processes, such as gene expression, cell cycle progression, apoptosis, and differentiation. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects in vitro and in vivo. However, its effects on normal cells and tissues are still unclear and require further investigation.
实验室实验的优点和局限性
1-(Benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine has several advantages and limitations for lab experiments. One of its advantages is its high potency and selectivity towards specific targets, which allows for the study of specific cellular processes and signaling pathways. Another advantage is its stability and solubility in various solvents, which facilitates its use in biochemical and pharmacological assays. However, one of its limitations is its potential toxicity and off-target effects, which require careful dose optimization and toxicity testing. Another limitation is its high cost and limited availability, which may restrict its use in some labs.
未来方向
There are several future directions for the study of 1-(benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine. One direction is the development of new derivatives and analogs with improved potency, selectivity, and pharmacokinetic properties. Another direction is the identification of new targets and pathways that can be modulated by this compound. For example, recent studies have shown that 1-(benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine can inhibit the activity of lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression and is implicated in cancer and other diseases. Therefore, the development of LSD1 inhibitors based on 1-(benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine may have therapeutic potential. Another direction is the study of the pharmacological and toxicological properties of this compound in vivo, which may provide insights into its potential clinical applications.
合成方法
The synthesis of 1-(benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine has been reported in various ways. One of the most commonly used methods involves the reaction of 2-fluorobenzaldehyde with benzylsulfonyl chloride in the presence of sodium hydroxide and pyrrolidine. The reaction proceeds via a nucleophilic addition-elimination mechanism, leading to the formation of the desired product. Other methods involve the use of different reagents and catalysts, such as triethylamine, acetic anhydride, and palladium on carbon.
科学研究应用
1-(Benzylsulfonyl)-2-(2-fluorophenyl)pyrrolidine has been extensively used in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been studied for its ability to inhibit specific enzymes and receptors, which are involved in various diseases, such as cancer, inflammation, and neurological disorders. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and selectivity. In chemical biology, it has been employed as a tool compound for the study of protein-protein interactions and signal transduction pathways.
属性
IUPAC Name |
1-benzylsulfonyl-2-(2-fluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-16-10-5-4-9-15(16)17-11-6-12-19(17)22(20,21)13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFHLBXELPUBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B5970086.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5970099.png)


![2-methyl-4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5970117.png)
![N-[1-(4-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5970130.png)
![N-ethyl-3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B5970138.png)
![{3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetic acid](/img/structure/B5970145.png)
![1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5970155.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5970166.png)
![4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5970176.png)
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5970179.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5970197.png)